molecular formula C14H7Cl3F3NO B4889827 3,4-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide

3,4-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide

Katalognummer B4889827
Molekulargewicht: 368.6 g/mol
InChI-Schlüssel: OHBVMWWAHPVSRL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide, also known as BAY 73-6691, is a selective inhibitor of soluble guanylate cyclase (sGC). sGC is an important enzyme that plays a key role in the regulation of the cardiovascular system, and its inhibition has been shown to have potential therapeutic applications in various diseases.

Wirkmechanismus

3,4-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide 73-6691 selectively inhibits sGC, which is a key enzyme in the nitric oxide (NO) signaling pathway. sGC is responsible for the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which is an important second messenger molecule that regulates various physiological processes, including vasodilation, platelet aggregation, and smooth muscle relaxation. Inhibition of sGC by 3,4-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide 73-6691 results in decreased cGMP levels, which leads to a reduction in the downstream effects of NO signaling.
Biochemical and Physiological Effects:
3,4-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide 73-6691 has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit sGC activity in a dose-dependent manner, with an IC50 value of approximately 20 nM. In addition, it has been shown to decrease cGMP levels in various tissues, including the lungs, heart, and brain.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of 3,4-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide 73-6691 is its high selectivity for sGC, which makes it a useful tool for studying the NO signaling pathway. In addition, it has been shown to have good pharmacokinetic properties, with a half-life of approximately 4 hours in rats. However, one limitation of 3,4-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide 73-6691 is its relatively low solubility in aqueous solutions, which can make it difficult to work with in some experiments.

Zukünftige Richtungen

There are a number of potential future directions for research involving 3,4-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide 73-6691. One area of interest is the development of new therapeutic applications for the compound, particularly in the treatment of cardiovascular and neurological diseases. In addition, there is ongoing research aimed at improving the pharmacokinetic properties of the compound, as well as developing new analogues with improved potency and selectivity for sGC. Finally, there is interest in exploring the potential use of 3,4-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide 73-6691 as a research tool for studying the NO signaling pathway and its role in various physiological processes.

Synthesemethoden

The synthesis of 3,4-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide 73-6691 involves the reaction of 3,4-dichlorobenzoic acid with 4-chloro-3-(trifluoromethyl)aniline in the presence of thionyl chloride and N,N-dimethylformamide. The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal and hydrochloric acid to yield the final product.

Wissenschaftliche Forschungsanwendungen

3,4-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide 73-6691 has been extensively studied for its potential therapeutic applications. It has been shown to have beneficial effects in various disease models, including pulmonary hypertension, heart failure, and diabetes. In addition, it has been shown to have neuroprotective effects in models of stroke and traumatic brain injury.

Eigenschaften

IUPAC Name

3,4-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl3F3NO/c15-10-4-2-8(6-9(10)14(18,19)20)21-13(22)7-1-3-11(16)12(17)5-7/h1-6H,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHBVMWWAHPVSRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl3F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.